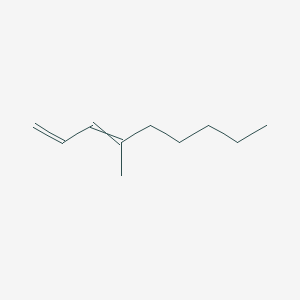
4-Methylnona-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylnona-1,3-diene is an organic compound belonging to the class of non-conjugated dienes It is characterized by the presence of two double bonds separated by more than one single bond, making it an isolated diene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylnona-1,3-diene can be achieved through several methods. One common approach involves the dehydrohalogenation of organohalides. For instance, the free radical halogenation of an alkene using N-bromosuccinimide (NBS) followed by dehydrohalogenation can yield the desired diene . Another method involves the dehydration of alcohols, where an alcohol is treated with a strong acid to remove water and form the diene .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These processes often utilize catalytic systems and optimized reaction conditions to achieve efficient synthesis. The use of transition metal catalysts, such as palladium or nickel, can facilitate the formation of the diene through coupling reactions .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylnona-1,3-diene undergoes various chemical reactions, including:
Electrophilic Addition: This compound can participate in electrophilic addition reactions, where electrophiles add to the double bonds.
Oxidation and Reduction: The diene can be oxidized to form epoxides or reduced to form alkanes.
Substitution: Substitution reactions can occur at the allylic positions of the diene, where a substituent replaces a hydrogen atom.
Common Reagents and Conditions
Electrophilic Addition: HBr, low and high temperatures for kinetic and thermodynamic control.
Oxidation: Peracids for epoxidation.
Reduction: Hydrogen gas with metal catalysts like palladium.
Substitution: NBS for allylic halogenation.
Major Products
Electrophilic Addition: 1,2- and 1,4-addition products.
Oxidation: Epoxides.
Reduction: Alkanes.
Substitution: Allylic halides.
Applications De Recherche Scientifique
4-Methylnona-1,3-diene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules through various organic reactions.
Medicine: Research into its potential as a precursor for pharmaceuticals and bioactive compounds is ongoing.
Industry: It is utilized in the production of polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Methylnona-1,3-diene in chemical reactions involves the interaction of its double bonds with various reagents. For example, in electrophilic addition reactions, the double bonds react with electrophiles to form carbocation intermediates, which then undergo further transformations to yield the final products . The stability of these intermediates and the reaction conditions determine the outcome of the reactions .
Comparaison Avec Des Composés Similaires
4-Methylnona-1,3-diene can be compared with other similar compounds such as:
1,3-Butadiene: A conjugated diene with two double bonds separated by a single bond, making it more stable due to resonance stabilization.
1,4-Pentadiene: An isolated diene similar to this compound but with a shorter carbon chain.
2,4-Hexadiene: Another isolated diene with different substitution patterns.
The uniqueness of this compound lies in its specific structure and reactivity, which can be exploited in various synthetic and industrial applications.
Propriétés
Numéro CAS |
90808-88-1 |
|---|---|
Formule moléculaire |
C10H18 |
Poids moléculaire |
138.25 g/mol |
Nom IUPAC |
4-methylnona-1,3-diene |
InChI |
InChI=1S/C10H18/c1-4-6-7-9-10(3)8-5-2/h5,8H,2,4,6-7,9H2,1,3H3 |
Clé InChI |
KCEWUAAXLWIJBN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=CC=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl {3-[(dimethoxyphosphoryl)oxy]prop-2-en-1-yl}phosphonate](/img/structure/B14365842.png)
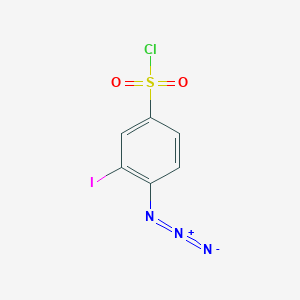

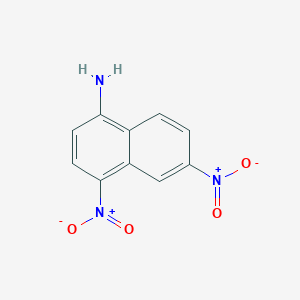
![Dimethoxy{3-[(oxiran-2-yl)methoxy]propyl}phenylsilane](/img/structure/B14365861.png)
![Methyl 3-[2-ethoxy(oxo)acetamido]prop-2-enoate](/img/structure/B14365862.png)
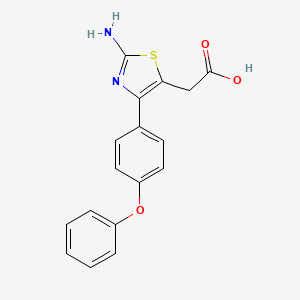
![3-Bromo-2-[methyl(phenyl)amino]prop-2-enenitrile](/img/structure/B14365876.png)
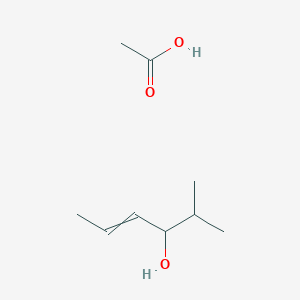
![3-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-1,1-dipropylurea](/img/structure/B14365879.png)
![2-(2-{2-[(Dimethylamino)methyl]phenyl}prop-2-en-1-yl)phenol](/img/structure/B14365885.png)
![[5-(Dimethylamino)-2-(trichloromethylsulfanyl)phenyl] acetate](/img/structure/B14365891.png)


